

Spectroscopic Analysis of Boc-Asp-OMe: A Technical Guide

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Compound of Interest

Compound Name: Boc-Asp-OMe

Cat. No.: B1278825

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This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-aspartic acid α -methyl ester (**Boc-Asp-OMe**), a key building block in peptide synthesis and drug discovery. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Boc-Asp-OMe**. This data is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation, as direct experimental spectra for this specific compound are not consistently published in publicly accessible literature.

Table 1: Predicted ^1H NMR Spectral Data for **Boc-Asp-OMe** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Tentative Assignment
~5.40	d	1H	NH (Amide)
~4.60	m	1H	α -CH
~3.75	s	3H	OCH ₃ (Methyl Ester)
~2.95	dd	1H	β -CH ₂
~2.80	dd	1H	β -CH ₂
1.45	s	9H	C(CH ₃) ₃ (Boc)

d: doublet, m: multiplet, s: singlet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for **Boc-Asp-OMe** (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Tentative Assignment
~172.5	C=O (Carboxylic Acid)
~171.0	C=O (Methyl Ester)
~155.5	C=O (Boc)
~80.0	C(CH ₃) ₃ (Boc)
~52.5	OCH ₃ (Methyl Ester)
~50.0	α -CH
~36.5	β -CH ₂
28.3	C(CH ₃) ₃ (Boc)

Table 3: Predicted IR Absorption Data for **Boc-Asp-OMe**

Frequency (cm ⁻¹)	Functional Group
~3300	N-H Stretch (Amide)
~2980	C-H Stretch (Aliphatic)
~1740	C=O Stretch (Ester)
~1710	C=O Stretch (Carboxylic Acid & Urethane)
~1520	N-H Bend (Amide II)
~1160	C-O Stretch (Ester and Urethane)

Table 4: Predicted Mass Spectrometry Data for **Boc-Asp-OMe**

m/z	Tentative Assignment
248.1180	[M+H] ⁺ (Calculated for C ₁₀ H ₁₈ NO ₆ ⁺)
192.0553	[M+H - C ₄ H ₈] ⁺ (Loss of isobutylene)
148.0604	[M+H - C ₅ H ₉ O ₂] ⁺ (Loss of Boc group)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Boc-Asp-OMe**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: A 400 MHz NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
 - Spectral Width: -2 to 12 ppm
 - Temperature: 298 K
- Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ^1H frequency).
- Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 2 seconds
 - Spectral Width: -5 to 220 ppm
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Thin Film Method: Dissolve a small amount of **Boc-Asp-OMe** in a volatile solvent such as dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Procedure:
 - Acquire a background spectrum of the clean, empty salt plate.
 - Place the salt plate with the sample film in the spectrometer.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

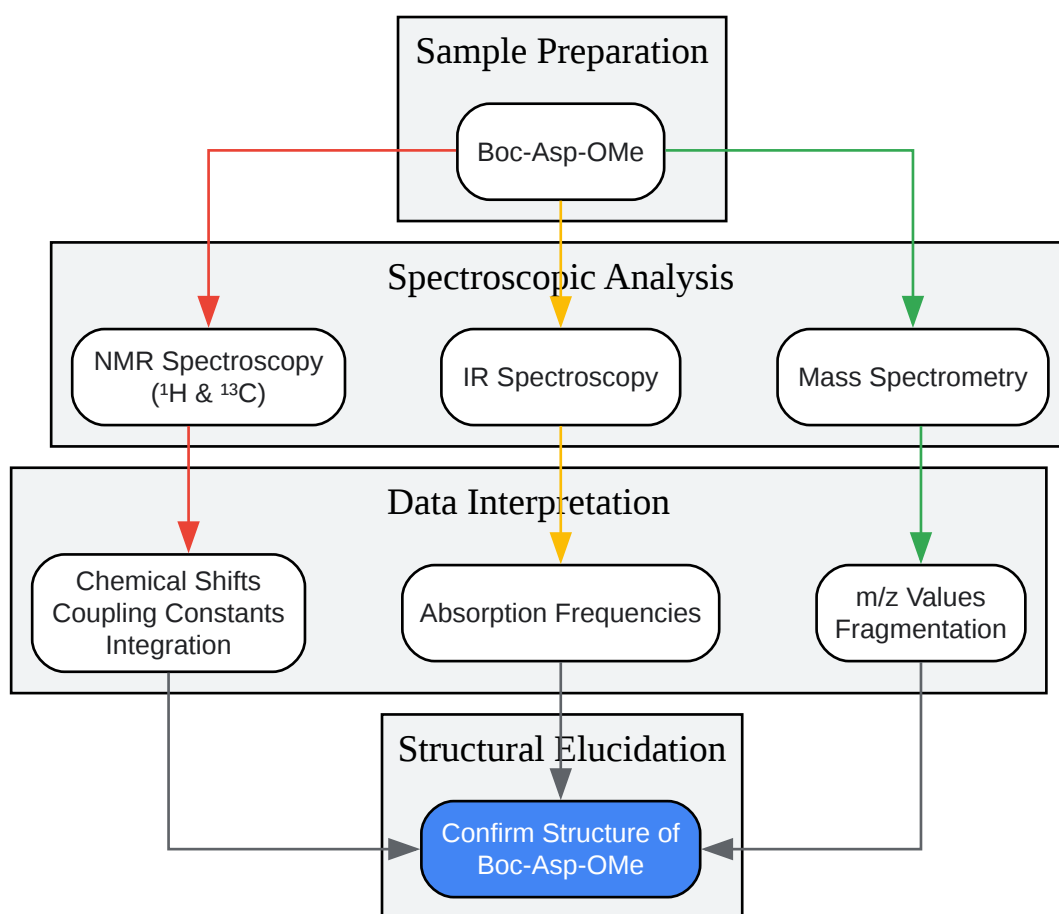
- Prepare a dilute solution of **Boc-Asp-OMe** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
- Parameters:
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: ~3.5 kV
 - Nebulizer Gas (N₂): ~1.5 Bar
 - Drying Gas (N₂): ~8 L/min at 200 °C
 - Mass Range: m/z 50-500
- Procedure: Infuse the sample solution into the ESI source at a flow rate of approximately 5 µL/min. Acquire the mass spectrum.

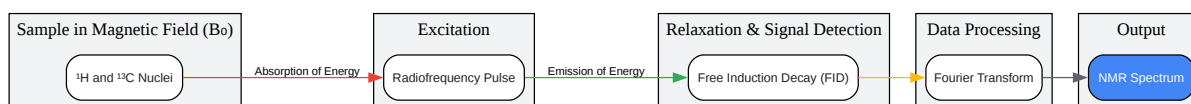
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a compound like **Boc-Asp-OMe**.



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Caption: Workflow for the spectroscopic characterization of **Boc-Asp-OMe**.



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Caption: Logical flow of an NMR experiment from sample to spectrum.

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